3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide
Description
Historical Context of Pyrazole-Triazole Hybrid Compounds in Medicinal Chemistry
Pyrazole and triazole heterocycles have long been recognized as privileged scaffolds in medicinal chemistry due to their versatile hydrogen-bonding capabilities, metabolic stability, and compatibility with diverse substitution patterns. The fusion of these rings into hybrid structures emerged as a strategy to amplify their pharmacological potential. Early work focused on simple fused systems, but recent advances, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), have enabled precise functionalization. For instance, triazenylpyrazole intermediates have been used to synthesize over fifty pyrazole-triazole hybrids with varied substituents, demonstrating the scalability of this approach. These hybrids often exhibit enhanced binding affinities compared to their parent compounds, as seen in their applications as kinase inhibitors and antimicrobial agents.
Significance of Substituted Chlorophenyl Moieties in Bioactive Molecules
The 3-chlorophenyl group in this compound is not merely a passive substituent but a critical modulator of bioactivity. Chlorine’s electron-withdrawing effect increases the aromatic ring’s electronegativity, improving interactions with hydrophobic pockets in target proteins. For example, 4-chlorophenyl-containing triazole methylacetamides have shown potent 15-lipoxygenase (15-LOX) inhibitory activity, with IC₅₀ values as low as 17.43 μM. The meta-chloro position specifically minimizes steric hindrance while optimizing π-π stacking, a feature leveraged in the design of protease-resistant anticancer agents.
Rationale for Structural Hybridization in Modern Drug Discovery
Structural hybridization merges pharmacophores from distinct bioactive molecules to create multifunctional agents. This approach addresses limitations like drug resistance and poor bioavailability. The integration of a pyrazole-carboxamide core with a triazole ring in the subject compound exemplifies this strategy. The carboxamide linker enhances solubility, while the 2-methylpropyl side chain introduces steric bulk to prevent premature metabolic degradation. Such hybrids often exhibit dual mechanisms of action; for instance, coumarin-triazole hybrids inhibit both bacterial DNA gyrase and biofilm formation.
Table 1: Representative Pyrazole-Triazole Hybrids and Their Bioactivities
The synthesis of 3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide typically begins with the functionalization of pyrazole at the N1 position, followed by triazole ring formation via CuAAC. Recent methodologies avoid isolating hazardous azide intermediates through one-pot strategies, improving safety and yield. Solid-phase synthesis adaptations further enhance scalability, enabling rapid exploration of structure-activity relationships (SAR).
Properties
Molecular Formula |
C17H19ClN6O |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19ClN6O/c1-10(2)7-15-19-17(22-21-15)20-16(25)14-9-13(23-24(14)3)11-5-4-6-12(18)8-11/h4-6,8-10H,7H2,1-3H3,(H2,19,20,21,22,25) |
InChI Key |
ZVRKRNZKMVHGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazines
The pyrazole core is synthesized via cyclocondensation of ethyl 3-(3-chlorophenyl)-3-oxopropanoate with methylhydrazine. This reaction proceeds under acidic or neutral conditions:
Optimization Insights
-
Catalyst : InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation enhances reaction efficiency (yield: 85–95%).
Table 1: Reaction Conditions for Pyrazole Formation
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH:
Synthesis of 1,2,4-Triazole-5-Amine Intermediate
Cyclization of Thiosemicarbazides
The triazole core is synthesized via cyclization of 2-methylpropyl thiosemicarbazide with formamidine acetate:
Key Observations
Amide Coupling Reaction
Activation of Carboxylic Acid
The pyrazole-5-carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide):
Coupling with Triazole Amine
The activated ester reacts with 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine in the presence of a base:
Table 2: Coupling Reaction Optimization
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Coupling Agent | HATU | 88 | |
| Base | DIPEA | 88 | |
| Solvent | DMF | 88 | |
| Reaction Time | 12 h | 88 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (eluent: EtOAc/hexane, 1:1) to achieve >95% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, Ar-H), 3.89 (s, 3H, N-CH₃), 2.91 (d, 2H, CH₂), 1.85 (m, 1H, CH), 0.95 (d, 6H, CH₃).
Challenges and Alternative Approaches
Chemical Reactions Analysis
Cyclocondensation Reactions
Pyrazole rings are commonly formed via cyclocondensation of hydrazine derivatives with carbonyl systems (e.g., α,β-unsaturated ketones). For example:
-
Reagents : Hydrazine derivatives, acetylenic ketones.
-
Conditions : Ethanol, heat.
-
Outcome : Formation of pyrazole nuclei, with regioselectivity influenced by substituents .
Dipolar Cycloadditions
The triazole moiety may be introduced via [3+2] cycloadditions (e.g., using diazo compounds or azides with alkynes):
-
Reagents : Alkynes, diazo compounds (e.g., ethyl α-diazoacetate).
-
Conditions : Copper catalysts (e.g., CuSO₄), room temperature.
-
Outcome : Formation of fused heterocycles, with yields ranging from 70–90% .
Amide Bond Formation
The carboxamide group is typically synthesized via coupling reactions:
-
Reagents : Activating agents (e.g., EDC, HOBt), amines.
-
Conditions : DMF, dichloromethane, or other polar aprotic solvents.
Formation of the Pyrazole Core
The pyrazole ring is formed through nucleophilic attack of hydrazine derivatives on carbonyl systems, followed by cyclization and aromatization . For substituted pyrazoles, regioselectivity depends on substituent electronic effects.
Amide Bond Coupling
The carboxamide group is likely formed by reacting a carboxylic acid with an amine (e.g., 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine) using coupling agents. This step ensures stability and biological activity .
Critical Evaluation of Reaction Conditions
Scientific Research Applications
Research indicates that pyrazole derivatives exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of 3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide have been evaluated in various studies:
Antimycobacterial Activity
A study focused on evaluating the antimycobacterial properties of related compounds revealed that derivatives similar to this compound showed effective inhibition against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were comparable to established drugs like kanamycin, indicating potential as an anti-tuberculosis agent .
Applications in Medicinal Chemistry
Given its promising biological activities, 3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide has several potential applications:
- Antimicrobial Agents : As indicated by its activity against Mtb, this compound could be developed into a novel class of antimycobacterial agents.
- Anti-inflammatory Drugs : Similar pyrazole derivatives have shown anti-inflammatory properties in preliminary studies.
- Cancer Therapeutics : The structural characteristics suggest potential for targeting cancer cell pathways.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide | Similar pyrazole and triazole structure | Variations in halogen substitution affect biological activity |
| 3-(difluoromethyl)-1-methyl-N-[5-(furan-2-yl)-1H-pyrazol-3-yl]carboxamide | Contains furan instead of chlorophenyl | Exhibits different pharmacological profiles |
| 3-methyl-N-[5-(phenyl)-1H-pyrazol-3-yl]carboxamide | Lacks the triazole moiety | May show distinct mechanisms of action |
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Yield Comparison :
Physicochemical Properties
Table 2: Spectral and Physical Data
Biological Activity
The compound 3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide (CAS Number: 1574479-39-2) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including antimicrobial and anticancer activities, and highlights relevant research findings.
Chemical Structure
The compound features a complex structure that incorporates a triazole ring, a pyrazole moiety, and a chlorophenyl group. The molecular formula is C₁₈H₁₈ClN₅O, with a molecular weight of 363.83 g/mol. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. The specific compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of the Compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Candida albicans | 0.0156 μg/mL |
In a study evaluating the antimicrobial efficacy of various triazole derivatives, the compound demonstrated potent activity against Candida albicans, exhibiting an MIC significantly lower than that of traditional antifungal agents such as fluconazole .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Notably, it was found to inhibit the growth of several cancer cell lines, including breast cancer (T47D) and colon cancer (HCT-116).
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC₅₀ Value (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound's activity against HCT-116 cells suggests it may be a promising candidate for further development in cancer therapeutics .
The biological activity of the compound can be attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. The triazole ring is known to inhibit the synthesis of ergosterol in fungi, disrupting their cell membrane integrity. In cancer cells, it may induce apoptosis through various pathways, although specific mechanisms require further elucidation.
Case Studies
A series of studies have reported on the efficacy of similar compounds with triazole and pyrazole scaffolds:
- Study on Triazole Derivatives : A comparative analysis showed that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced antimicrobial activity against MRSA compared to standard treatments .
- Anticancer Screening : In vitro studies demonstrated that triazole-containing compounds could selectively induce apoptosis in breast cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Q & A
Q. Advanced
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. For example, monoclinic systems (space group P21/c) with lattice parameters a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å are typical for pyrazole derivatives .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., monoisotopic mass ~471.76 Da for related carboxamides) .
- Multinuclear NMR : Assign signals using ¹³C DEPT and 2D COSY to resolve overlapping peaks in aromatic regions .
How should researchers address contradictions between predicted and observed biological activity in analogs?
Q. Advanced
- SAR analysis : Compare substituent effects. For instance, replacing 3-chlorophenyl with cycloheptyl groups reduces activity due to altered hydrophobicity .
- Docking studies : Use molecular dynamics simulations to assess binding mode variations caused by steric clashes (e.g., 2-methylpropyl vs. smaller substituents) .
- Bioassay validation : Test analogs under standardized conditions (e.g., IC₅₀ assays) to quantify potency discrepancies .
What analytical methodologies are critical for characterizing impurities in this compound?
Q. Advanced
- HPLC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with reverse-phase C18 columns and ESI+ ionization .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify thermally labile byproducts .
- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitration side reactions during synthesis .
How can structural-activity relationship (SAR) discrepancies be resolved in derivatives with similar substituents?
Q. Advanced
- Crystallographic overlay : Compare binding conformations of analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) to identify critical interactions .
- Free-energy perturbation (FEP) : Compute relative binding affinities for subtle substituent changes (e.g., -CF₃ vs. -Cl) .
- Proteolytic stability assays : Assess metabolic degradation rates to explain in vivo efficacy gaps .
What computational tools are recommended for designing novel derivatives of this compound?
Q. Advanced
- Reaction path search algorithms : Implement quantum mechanics/molecular mechanics (QM/MM) to explore feasible synthetic routes .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .
- Machine learning : Train models on existing bioactivity data to prioritize derivatives with high predicted affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
